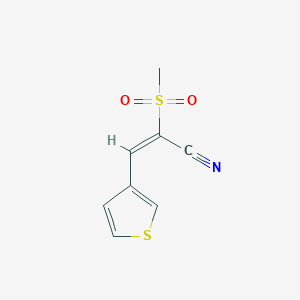
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is an organic compound that features a thiophene ring substituted with a methylsulfonyl group and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile typically involves the reaction of thiophene derivatives with appropriate sulfonyl and nitrile reagents. One common method includes the sulfonylation of thiophene followed by the introduction of the acrylonitrile group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the thiophene ring and the acrylonitrile moiety. This interaction can affect various biochemical pathways and molecular targets, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylsulfonyl)-3-(thiophen-3-yl)acrylonitrile
- 2-(Methylsulfonyl)-3-(furan-3-yl)acrylonitrile
- 2-(Methylsulfonyl)-3-(pyridin-3-yl)acrylonitrile
Uniqueness
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity
Properties
Molecular Formula |
C8H7NO2S2 |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
(E)-2-methylsulfonyl-3-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8(5-9)4-7-2-3-12-6-7/h2-4,6H,1H3/b8-4+ |
InChI Key |
SIXOBLQYLIKFRB-XBXARRHUSA-N |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CSC=C1)/C#N |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CSC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


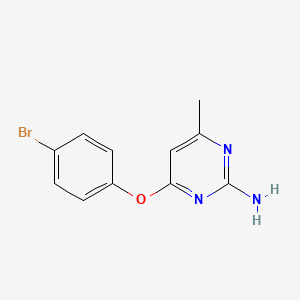
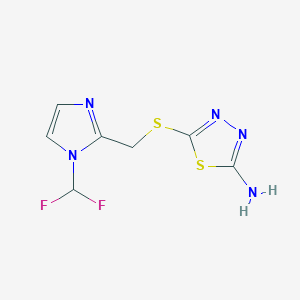
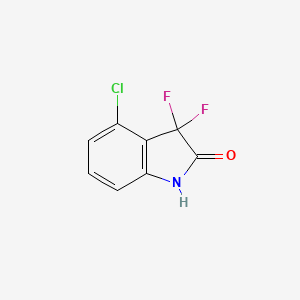

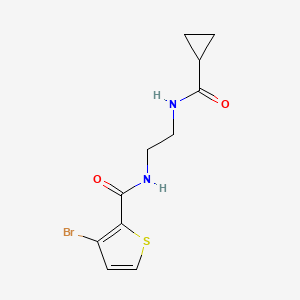
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
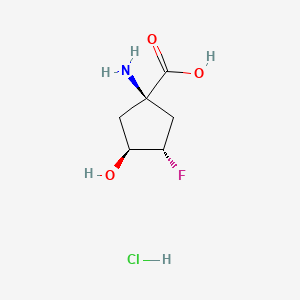
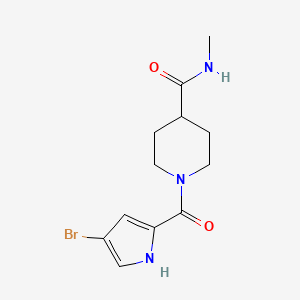
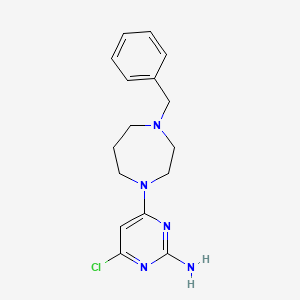
![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
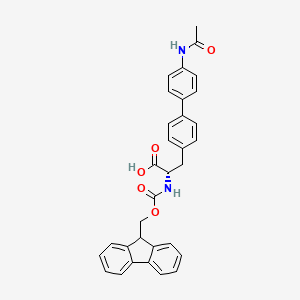

![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
